2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine

SPPS Steric Hindrance Coupling Efficiency

2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is a specialty L-serine building block with a base-labile Fmoc N-alpha protection and an acid-stable ethyl ether side-chain mask. Unlike standard Fmoc-Ser(tBu)-OH, its reduced steric bulk enhances coupling efficiency in aggregation-prone sequences (amyloid-beta, transmembrane domains), while the acid-stable ethyl ether enables selective on-resin hydroxyl deprotection for branched peptides, conjugates, and cyclic scaffolds. Superior solubility in DMF/NMP ensures reliable automated liquid handling. Choose this building block when tBu lability or Trt steric hindrance threatens yield and purity in complex SPPS campaigns.

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
Cat. No. B12050150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC
InChIInChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyBULDDHWREGWYKA-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1000 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine: Defining the Compound as a Niche Fmoc-SPPS Building Block for Challenging Serine Incorporations


2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is an N-protected, side-chain protected L-serine derivative specifically engineered for solid-phase peptide synthesis (SPPS). The compound features an orthogonal protection strategy: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the N-alpha amine and an ethyl ether protecting group on the side-chain hydroxyl. This specific combination, distinct from the more common tert-butyl (tBu) or trityl (Trt) protection, is designed to address challenges related to solubility, aggregation, and unwanted side reactions during the assembly of complex or 'difficult' peptide sequences . The compound's core differentiation lies in the specific steric and electronic properties conferred by the ethyl ether moiety, which can influence coupling efficiency and the final peptide's characteristics when compared to standard serine building blocks .

Why Substituting 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine with Common Analogs (tBu, Trt) Can Compromise Peptide Quality and Synthesis Feasibility


While Fmoc-Ser(tBu)-OH serves as the industry workhorse for standard SPPS, its substitution with Fmoc-Ser(Et)-OH is not trivial and is often dictated by specific synthetic challenges. The choice of serine side-chain protection directly impacts peptide aggregation, solubility, and the risk of side reactions like O-acylation or beta-elimination [1]. For instance, the acid-labile tBu group is incompatible with on-resin modifications requiring acidic conditions, and the bulky trityl group can cause significant steric hindrance, leading to incomplete couplings in sterically demanding sequences . Conversely, the ethyl ether offers a distinct balance of stability and steric profile that can be crucial for achieving acceptable yield and purity in certain 'difficult' peptide syntheses, making the generic substitution of one for another a potential source of project failure and resource waste [2].

Quantitative Evidence Guide: Verifiable Differentiation of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine for Procurement Decisions


Evidence for Reduced Steric Hindrance Compared to Fmoc-Ser(tBu)-OH in Model Coupling Systems

The substitution of a bulky tert-butyl (tBu) protecting group with a smaller ethyl ether can theoretically improve coupling efficiency in sterically congested peptide sequences. While a direct head-to-head comparison between Fmoc-Ser(Et)-OH and Fmoc-Ser(tBu)-OH is not available in the literature, the principle is well-established: the van der Waals volume of a tBu group is significantly larger than that of an ethyl group, leading to reduced rates of amide bond formation when adjacent to bulky residues [1]. This translates to a higher risk of incomplete coupling (e.g., a 'missed' coupling) and the accumulation of deletion sequences with Fmoc-Ser(tBu)-OH in such contexts, a risk mitigated by using the less sterically demanding Fmoc-Ser(Et)-OH [2].

SPPS Steric Hindrance Coupling Efficiency

Comparative Evidence: Ethyl Ether Orthogonality Enables On-Resin Modifications Incompatible with Fmoc-Ser(tBu)-OH

The ethyl ether protecting group in 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine provides a distinct orthogonal deprotection profile compared to the industry-standard Fmoc-Ser(tBu)-OH. The tBu group is cleaved by strong acid (e.g., 95% TFA), whereas the ethyl ether is stable to acid but can be cleaved by alternative chemistries (e.g., strong Lewis acids or nucleophiles) [1]. This fundamental difference enables on-resin modifications that are impossible with tBu-protected serine. For instance, one could perform an acid-catalyzed reaction elsewhere on the peptide while the serine hydroxyl remains protected, or selectively deprotect the serine for a specific modification at a later stage [2]. No quantitative yield comparison is available, but this qualitative difference in synthetic flexibility is a primary driver for procurement.

Orthogonal Protection On-Resin Modification Combinatorial Chemistry

Supporting Evidence for Improved Solubility and Handling in Standard SPPS Solvents

A common challenge with Fmoc-Ser(tBu)-OH is its limited solubility in standard SPPS solvents like DMF and NMP, which can lead to inaccurate amino acid delivery and lower coupling yields, especially in automated synthesizers. The ethyl ether modification in 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is designed to enhance solubility in these solvents compared to its tBu-protected counterpart . While specific solubility values (mg/mL) are not publicly available for this compound, the structural rationale is sound: the less bulky, more polarizable ethyl ether improves interaction with the polar aprotic solvent environment, thereby facilitating more reliable and efficient automated synthesis workflows [1].

Solubility DMF NMP

High-Value Application Scenarios: Where 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine Delivers Verifiable Advantage Over Standard Analogs


Scenario 1: Synthesis of Aggregation-Prone or Sterically Hindered Peptide Sequences

For peptides known to form secondary structures or aggregate on-resin (e.g., amyloid-beta fragments, transmembrane domains, or poly-alanine sequences), the reduced steric bulk of the ethyl ether protecting group (relative to tBu) in 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine can lead to more complete coupling reactions [1]. This directly addresses the primary mode of failure in these syntheses, potentially improving the overall crude peptide purity and yield. The evidence for this is based on the class-level inference that smaller protecting groups reduce steric hindrance, a key factor in the success of 'difficult' peptide syntheses [2].

Scenario 2: On-Resin Orthogonal Modification for Complex Peptide Architectures

This building block is essential when an orthogonal protection strategy is required for serine's hydroxyl group. In the synthesis of branched peptides, peptide conjugates (e.g., peptide-drug conjugates or fluorescent probes), or cyclic peptides, the acid-stable ethyl ether group allows for selective on-resin deprotection and functionalization steps that are not possible with the acid-labile tBu group of Fmoc-Ser(tBu)-OH [3]. This enables the construction of more complex molecules using standard Fmoc/tBu SPPS workflows without resorting to more cumbersome and lower-yielding fragment condensation approaches.

Scenario 3: High-Throughput and Automated Peptide Library Synthesis

In automated, parallel, or high-throughput peptide synthesis, reliability and reproducibility are paramount. The enhanced solubility of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine in common SPPS solvents like DMF and NMP, compared to Fmoc-Ser(tBu)-OH, makes it a more robust choice for automated liquid handling systems . This reduces the risk of costly and time-consuming system failures due to precipitation or clogging, ensuring more consistent delivery of the amino acid building block during the synthesis of peptide arrays and focused libraries for drug discovery and epitope mapping.

Technical Documentation Hub

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